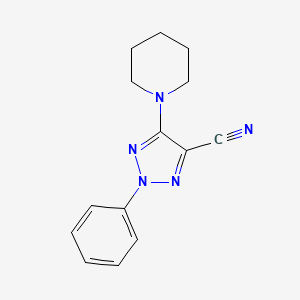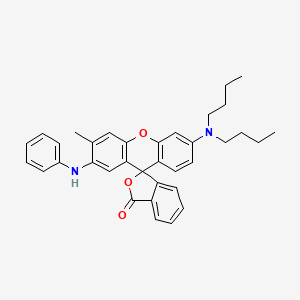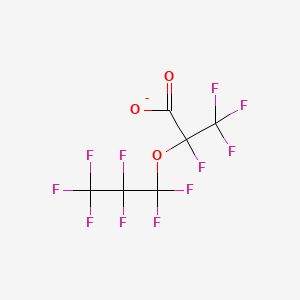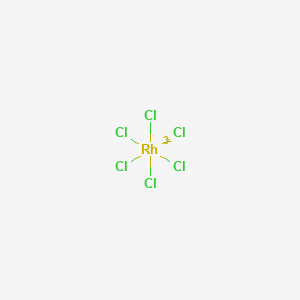![molecular formula C22H33N3O2 B1226451 N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)
N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Jassem and Chen (2021) demonstrated a facile one-pot reaction for the synthesis of novel 5-oxo-2-pyrrolidinecarboxamides, closely related to the compound . These compounds exhibited weak antimicrobial activity, indicating potential applications in antimicrobial research (Jassem & Chen, 2021).
Pharmaceutical Applications
- In the domain of pharmacology, Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents. This is significant as the compound is structurally similar to these derivatives, suggesting possible applications in the development of CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Material Science and Chemistry
- Ravikumar and Saravanan (2012) reported the synthesis of new polyamides with remarkable solubility and thermal stability. This research, involving compounds structurally related to N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide, highlights the potential application of similar compounds in material science, especially in the creation of new polymers with specific properties (Ravikumar & Saravanan, 2012).
Antimycobacterial Activity
- Research by Mamolo et al. (1999) explored the synthesis of similar compounds and tested their antimycobacterial activity. Some compounds exhibited significant activity against strains of Mycobacterium tuberculosis, suggesting a potential application of N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide in antimycobacterial research (Mamolo, Falagiani, Vio, & Banfi, 1999).
Propriétés
Nom du produit |
N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C22H33N3O2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-[3-(azepan-1-yl)propyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H33N3O2/c26-21-17-20(18-25(21)16-11-19-9-4-3-5-10-19)22(27)23-12-8-15-24-13-6-1-2-7-14-24/h3-5,9-10,20H,1-2,6-8,11-18H2,(H,23,27) |
Clé InChI |
KJILWBZUTQOJFA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
SMILES canonique |
C1CCCN(CC1)CCCNC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-tert-butyl-5-tetrazolyl)-N-(2-furanylmethyl)-N-(phenylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1226369.png)

![5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester](/img/structure/B1226374.png)
![2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide](/img/structure/B1226375.png)
![4-[[(3,4-Dimethoxyphenyl)methyl-[(4-methylanilino)-sulfanylidenemethyl]amino]methyl]benzoic acid](/img/structure/B1226376.png)





![2-[2-Hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1226386.png)

![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)
